![molecular formula C14H12Br2O2 B14391845 3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 87682-04-0](/img/structure/B14391845.png)
3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol
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Overview
Description
3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups on a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol typically involves the bromination of a biphenyl precursor. One common method is the bromination of 5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated biphenyl derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives
Scientific Research Applications
3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the bromination of aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol involves the interaction of its bromine atoms and hydroxyl groups with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A similar compound used as a brominating agent and disinfectant.
2,2’-Dihydroxy-3,3’-dimethoxy-5,5’-dimethyl-6,6’-dibromo-1,1’-biphenyl: Another biphenyl derivative with similar bromine and hydroxyl substitutions
Uniqueness
3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and hydroxyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
87682-04-0 |
---|---|
Molecular Formula |
C14H12Br2O2 |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
2-bromo-6-(3-bromo-2-hydroxy-5-methylphenyl)-4-methylphenol |
InChI |
InChI=1S/C14H12Br2O2/c1-7-3-9(13(17)11(15)5-7)10-4-8(2)6-12(16)14(10)18/h3-6,17-18H,1-2H3 |
InChI Key |
UFTSJORPSRAZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C2=C(C(=CC(=C2)C)Br)O |
Origin of Product |
United States |
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